molecular formula C9H10BrNO2 B13979846 Methyl 5-bromo-4,6-dimethylnicotinate

Methyl 5-bromo-4,6-dimethylnicotinate

Cat. No.: B13979846
M. Wt: 244.08 g/mol
InChI Key: RHMACOFOSAMNHB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4,6-dimethylnicotinate is a chemical compound with the molecular formula C9H10BrNO2. It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5th position and methyl groups at the 4th and 6th positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4,6-dimethylnicotinate typically involves the bromination of 4,6-dimethylnicotinic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5th position. The resulting brominated product is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4,6-dimethylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-bromo-4,6-dimethylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4,6-dimethylnicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: Methyl 5-bromo-4,6-dimethylnicotinate is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 5-bromo-4,6-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-3)4-11-6(2)8(5)10/h4H,1-3H3

InChI Key

RHMACOFOSAMNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C(=O)OC)C)Br

Origin of Product

United States

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